(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Description
This compound is a thiazolidinone derivative characterized by a 4-oxo-1,3-thiazolidin-2-ylidene core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 5, and a benzyl-linked cyanoacetamide side chain. Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory applications, with structural modifications dictating potency and selectivity.
Properties
IUPAC Name |
(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-13-19(26)24(16-9-7-15(21)8-10-16)20(27-13)17(11-22)18(25)23-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3,(H,23,25)/b20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVWYLGLMUIGTB-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CC=C2)S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a thiazolidinone moiety, which is crucial for its biological activity. The presence of the cyano group and fluorophenyl substituent enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. A study evaluated a series of thiazolidinone derivatives for their effectiveness against various bacterial and fungal strains. The results showed that derivatives similar to this compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against pathogens such as Staphylococcus aureus and Candida albicans .
| Compound | MIC (μmol/mL) | Target Organisms |
|---|---|---|
| 4d | 10.7 - 21.4 | Bacteria |
| 4p | Variable | Fungi |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were significantly lower compared to standard chemotherapeutic agents, indicating a promising therapeutic index .
The proposed mechanism of action for the anticancer activity involves apoptosis induction through intrinsic and extrinsic pathways. The compound interacts with specific molecular targets, modulating signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies suggest that this compound can effectively bind to key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of thiazolidinones were synthesized and tested against common pathogens. Among them, the compound structurally related to this compound showed superior activity with an MIC of 10.7 μmol/mL against E. coli. This underscores the potential for developing effective antimicrobial agents from this chemical class .
Case Study 2: Anticancer Properties
A recent investigation focused on the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The study reported that the compound led to a significant reduction in cell viability in MCF-7 cells with an IC50 value of 15 μmol/L after 48 hours of treatment. This suggests that modifications in the thiazolidinone structure can enhance anticancer activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide exhibit significant antimicrobial properties. Research has shown that derivatives of thiazolidinones demonstrate promising activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of thiazolidinone derivatives against eight bacterial and eight fungal species. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 10.7 μmol/mL, suggesting potent activity against pathogens including those responsible for human infections .
Anticonvulsant Properties
The anticonvulsant potential of related compounds has also been explored. For instance, N-benzyl 2-amino acetamides have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship studies revealed that modifications at specific sites enhance anticonvulsant activity .
Table 2: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) |
|---|---|
| (R)-N'-benzyl 2-amino-3-methylbutanamide | 8.9 |
| Phenobarbital | 22 |
| (2Z)-N-benzyl... | TBD |
Potential in Cancer Therapy
The thiazolidinone scaffold has been identified as a promising candidate for cancer treatment due to its ability to inhibit specific cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through various pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research demonstrated that thiazolidinone derivatives could significantly inhibit the proliferation of several cancer cell lines, with IC50 values indicating effective cytotoxicity. Further studies are required to elucidate the exact mechanisms and optimize these compounds for therapeutic use.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
Key structural variations among analogues include substitutions on the thiazolidinone ring, the nature of the side chain, and electronic modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazolidinone Analogues
Electronic and Steric Effects
- Fluorophenyl vs. Bromophenyl : The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and lower steric hindrance compared to the 3-bromophenyl group in , which offers halogen bonding but reduced solubility .
- Cyano vs. In contrast, thioxo analogues () prioritize hydrogen bonding interactions .
- Benzyl vs. Phenylethyl Side Chains : The N-benzyl group in the target compound may reduce metabolic oxidation compared to the N-phenylethyl group in , which offers extended conjugation .
Q & A
Basic Questions
Q. What synthetic strategies are optimal for preparing (2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide?
- Methodological Answer : Cyclocondensation reactions are commonly employed. For example, thiourea derivatives can react with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature to form thiazolidinone cores . Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution for introducing acetamide groups . Yield optimization often involves monitoring reaction progress via TLC and isolating products through aqueous workup .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are essential for resolving Z/E isomerism and confirming stereochemistry .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions, while IR identifies functional groups like cyano (C≡N) and carbonyl (C=O) .
Q. How can researchers validate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test aldose reductase (ALR2) inhibition using spectrophotometric methods with DL-glyceraldehyde as a substrate .
- Antimicrobial screening : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria and fungi (e.g., C. albicans) via broth microdilution .
Advanced Research Questions
Q. How can conflicting data between spectroscopic and crystallographic results be resolved?
- Methodological Answer :
- Polymorphism checks : Compare multiple crystal structures to rule out conformational flexibility or polymorphism .
- Refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters and validate hydrogen bonding networks .
- DFT calculations : Perform density functional theory (DFT) to model electronic environments and reconcile NMR chemical shifts with crystallographic data .
Q. What computational approaches predict binding modes and selectivity for enzyme inhibition?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ALR2’s active site (e.g., Trp111, Tyr48) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of inhibitor-enzyme complexes and identify key residues for selectivity .
Q. How can synthetic byproducts or stereochemical impurities be minimized?
- Methodological Answer :
- Reaction condition tuning : Optimize temperature (e.g., 0–25°C) and solvent polarity to favor kinetic over thermodynamic products .
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
Q. What strategies address low solubility in bioactivity assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
